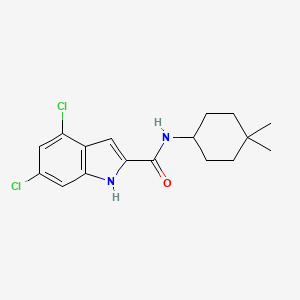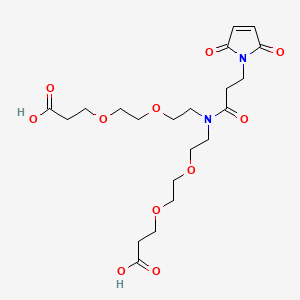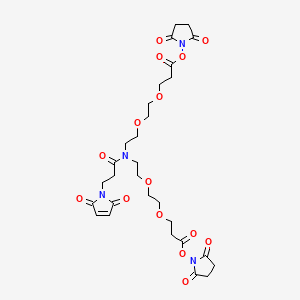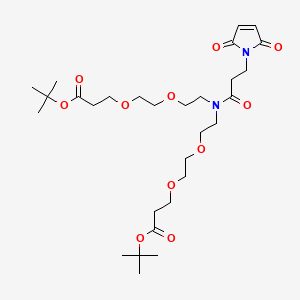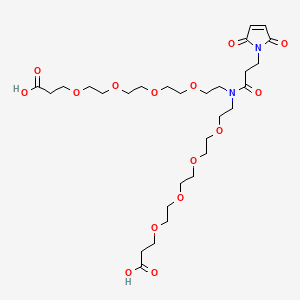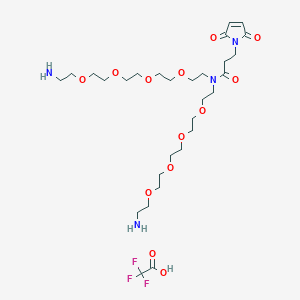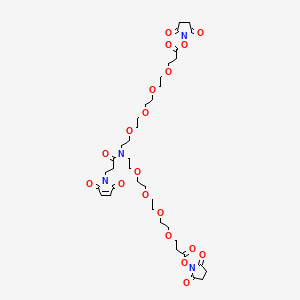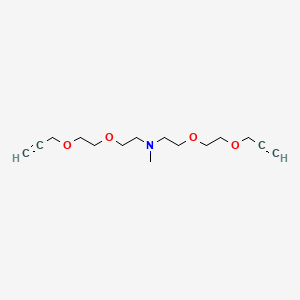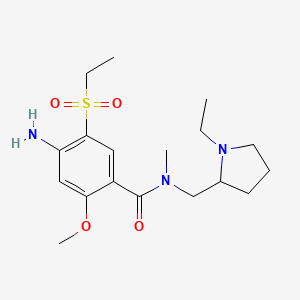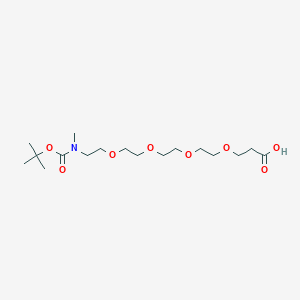![molecular formula C29H27F2N5O5S2 B609666 2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide
Descripción general
Descripción
NSC781406 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has shown significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells . This compound is particularly effective in inhibiting the PI3Kα isoform, with an IC50 value of 2 nM .
Aplicaciones Científicas De Investigación
NSC781406 has a wide range of scientific research applications, particularly in the fields of cancer biology and pharmacology. It has been shown to exert cytotoxic effects against pancreatic cancer cells by inhibiting the mTOR signaling pathway . Additionally, NSC781406 has demonstrated cytotoxic activities against leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . The compound is also used in studies investigating the role of PI3K and mTOR pathways in cancer cell metabolism and proliferation .
Mecanismo De Acción
NSC781406 exerts its effects by inhibiting the PI3K and mTOR pathways, which are crucial for cell growth, proliferation, and survival . The compound binds to the ATP-binding sites of these enzymes, preventing their activation and subsequent signaling. This inhibition leads to reduced glycolysis, decreased cell proliferation, and increased apoptosis in cancer cells . The molecular targets of NSC781406 include PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ, and mTOR .
Análisis Bioquímico
Biochemical Properties
NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
NSC781406 exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, NSC781406 exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, NSC781406 affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NSC781406 change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that NSC781406 maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of NSC781406 in different biological environments may vary .
Dosage Effects in Animal Models
In animal models, the effects of NSC781406 vary with different dosages. At a dosage of 30 mg/kg, NSC781406 exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
NSC781406 is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, NSC781406 disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .
Transport and Distribution
The transport and distribution of NSC781406 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .
Subcellular Localization
NSC781406’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing NSC781406 to specific subcellular compartments .
Métodos De Preparación
The synthesis of NSC781406 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Análisis De Reacciones Químicas
NSC781406 undergoes several types of chemical reactions, primarily involving its inhibitory action on PI3K and mTOR pathways. The compound demonstrates potent inhibition of PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ, and mTOR with IC50 values of 2 nM, 2.7 nM, 9.4 nM, 14 nM, and 5.4 nM, respectively . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various buffers for maintaining reaction conditions . The major products formed from these reactions are the inhibited forms of the target enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
NSC781406 is often compared with other PI3K and mTOR inhibitors, such as CC-223 and BGT226 . While all three compounds inhibit the PI3K/mTOR pathway, NSC781406 is unique in its high potency against the PI3Kα isoform . Similar compounds include:
- CC-223
- BGT226
- BEZ235
- GDC-0941
These compounds share similar mechanisms of action but differ in their potency, selectivity, and efficacy against various cancer cell lines .
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





